Bisacurone A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

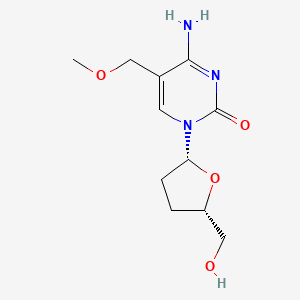

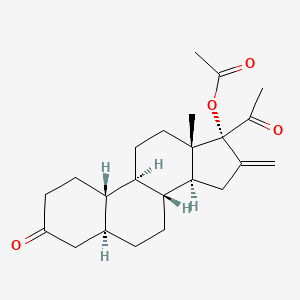

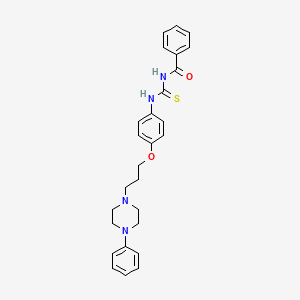

Bisacurone A is a sesquiterpene compound with the molecular formula C15H24O3. It is primarily isolated from the rhizomes of turmeric (Curcuma longa). This compound has garnered significant interest due to its various biological activities, including anti-inflammatory, antioxidant, and anti-metastatic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bisacurone A can be synthesized through a series of chemical reactions involving the use of different reagents and conditions. One common method involves the stepwise extraction using a combination of solvents with varying polarities . This method ensures the efficient extraction of this compound from turmeric.

Industrial Production Methods

In industrial settings, the production of this compound involves a stepwise extraction process using multiple solvents with different polarities. This method is designed to refine this compound at a high concentration from turmeric without the need for column operations .

Analyse Des Réactions Chimiques

Types of Reactions

Bisacurone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The specific conditions for these reactions vary depending on the desired outcome and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions involving this compound include derivatives with enhanced biological activities. These derivatives are often used in further scientific research and industrial applications.

Applications De Recherche Scientifique

Bisacurone A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the notable applications include:

Anti-inflammatory Effects: This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Lipid-lowering Effects: Studies have demonstrated that this compound can reduce serum cholesterol and triglyceride levels, making it a promising compound for managing hyperlipidemia.

Antioxidant Properties: This compound exhibits strong antioxidant activity, which helps neutralize free radicals and reduce oxidative stress.

Anti-metastatic Properties: This compound has been found to inhibit the adhesion of cancer cells to endothelial cells, thereby reducing the risk of metastasis.

Mécanisme D'action

The mechanism of action of bisacurone A involves the inhibition of the NF-κB-mediated pathway. This pathway is crucial for the production of pro-inflammatory cytokines and the regulation of various cellular processes. By inhibiting this pathway, this compound effectively reduces inflammation and modulates other biological activities . Additionally, this compound down-regulates the expression of VCAM-1, which plays a role in the adhesion of inflammatory monocytes and cancer cells to endothelial cells .

Comparaison Avec Des Composés Similaires

Bisacurone A is often compared with other sesquiterpenes and curcuminoids found in turmeric. Some of the similar compounds include:

Ar-turmerone: Another sesquiterpene found in turmeric, ar-turmerone has shown potential in various therapeutic applications.

Bisdemethoxycurcumin: This compound is a derivative of curcumin and exhibits similar biological activities.

Compared to these compounds, this compound stands out due to its unique combination of anti-inflammatory, lipid-lowering, and anti-metastatic properties. Its ability to modulate multiple biological pathways makes it a valuable compound for further research and potential therapeutic applications.

Propriétés

Numéro CAS |

127214-84-0 |

|---|---|

Formule moléculaire |

C15H24O3 |

Poids moléculaire |

252.35 g/mol |

Nom IUPAC |

(6S)-6-[(1R,4R,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one |

InChI |

InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14-,15+/m0/s1 |

Clé InChI |

QJOWFYQIUZMPRY-MYZSUADSSA-N |

SMILES isomérique |

C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H]([C@](C=C1)(C)O)O |

SMILES canonique |

CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6S)-6-[[(2R,3R,4S,5S,6R)-6-[4-[2-(2-aminooxyacetyl)hydrazinyl]-4-oxobutoxy]-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12784103.png)

![Substanz NR. 336 [German]](/img/structure/B12784204.png)